molecular formula C26H27ClN2O6 B2504162 7-Chloro-1-(4-ethoxy-3-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634574-76-8

7-Chloro-1-(4-ethoxy-3-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2504162
CAS RN: 634574-76-8
M. Wt: 498.96
InChI Key: KUGQRNBOFIMYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-1-(4-ethoxy-3-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C26H27ClN2O6 and its molecular weight is 498.96. The purity is usually 95%.
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Scientific Research Applications

Electron Transport Layer in Polymer Solar Cells

A study by Lin Hu et al. (2015) presented the synthesis of a novel alcohol-soluble n-type conjugated polyelectrolyte (n-CPE), specifically designed for use as an electron transport layer (ETL) in inverted polymer solar cells (PSCs). The electron-deficient nature of the diketopyrrolopyrrole (DPP) backbone, a component similar to the target compound, and its planar structure, afford high conductivity and electron mobility, enhancing the power conversion efficiency of the PSCs. This research highlights the application of DPP derivatives in improving the efficiency of renewable energy technologies (Hu et al., 2015).

Photoluminescent Conjugated Polymers

T. Beyerlein and B. Tieke (2000) discussed the synthesis of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, which share a core structural motif with the target compound. These polymers exhibit strong photoluminescence and enhanced photochemical stability, making them suitable for electronic applications such as in optoelectronic devices. This research demonstrates the utility of DPP derivatives in the development of new materials for electronics and photonics (Beyerlein & Tieke, 2000).

Heterocyclic Compound Synthesis

A study by V. Nejadshafiee et al. (2013) explored the synthesis of 2-pyrone derivatives through a one-step procedure involving (chlorocarbonyl)phenyl ketene and β-ketoamides, showcasing the versatility of ketoamide derivatives in heterocyclic compound synthesis. Similar methodologies could potentially be applied to the synthesis and functionalization of the target compound, indicating its relevance in synthetic organic chemistry (Nejadshafiee et al., 2013).

Synthesis of Novel Organic Materials

Research by Guan-qi Zhang et al. (2014) on the synthesis of symmetrically substituted diketopyrrolopyrrole derivatives underlines the potential of such compounds in creating novel organic materials with specific optical properties. These materials are proposed for use in optoelectronic applications and biological systems due to their water solubility and photophysical characteristics, suggesting similar application avenues for the target compound (Zhang et al., 2014).

properties

IUPAC Name

7-chloro-1-(4-ethoxy-3-methoxyphenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2O6/c1-3-34-20-6-4-16(14-21(20)32-2)23-22-24(30)18-15-17(27)5-7-19(18)35-25(22)26(31)29(23)9-8-28-10-12-33-13-11-28/h4-7,14-15,23H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGQRNBOFIMYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1-(4-ethoxy-3-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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